Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane)

Description

Chemical Identity and Structural Classification

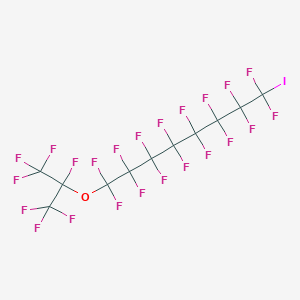

Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is a fully fluorinated organic compound classified as an iodoperfluoroalkane ether. Its IUPAC name, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane , reflects its structural complexity. The molecule features:

- A perfluorinated carbon chain (C8F16) with an ether oxygen atom at position 9.

- Two trifluoromethyl groups (-CF3) attached to the oxygen, creating a sterically hindered dimethyl ether moiety.

- A terminal iodine atom at position 1, which serves as a reactive site for further functionalization.

The compound’s 2D structure reveals a linear backbone with branching at the ether group, while 3D conformational analysis shows limited rotational freedom due to steric effects from fluorinated substituents.

Molecular Formula and Physical Properties

The compound’s molecular formula is C11F23IO , with a molecular weight of 711.98 g/mol . Key physical properties include:

The high thermal stability arises from C-F bond strengths (~485 kJ/mol), while its hydrophobicity is attributed to the perfluorinated backbone.

Historical Development in Perfluoroalkyl Chemistry

The synthesis of perfluoroalkyl compounds advanced significantly during the mid-20th century, driven by industrial demand for chemically inert materials. Key milestones:

- Electrochemical Fluorination (ECF) : Developed in the 1940s, ECF enabled large-scale production of perfluoroalkyl iodides.

- Telomerization : Introduced in the 1950s, this process used perfluoroalkyl iodides (e.g., C2F5I) to build longer chains via radical-mediated additions.

- Ether Functionalization : The incorporation of oxygen atoms into perfluorinated systems, as seen in this compound, emerged in the 1970s to modify surfactant properties.

Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) likely originated from telomerization techniques, where iodine-terminated chains react with fluorinated ether precursors.

Position within Iodoperfluoroalkane Family

This compound belongs to the iodoperfluoroalkane ether subclass, characterized by:

- A terminal iodine atom for nucleophilic substitution or radical reactions.

- An ether group (-O-) introducing polarity without compromising fluorophilicity.

Compared to simpler iodoperfluoroalkanes (e.g., C8F17I), the dimethyl ether moiety enhances:

It serves as a precursor for fluorotelomer alcohols and polyfluoroalkyl surfactants , critical in coatings and firefighting foams.

Significance in Organofluorine Chemistry

Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) exemplifies the intersection of stability and reactivity in fluorochemical design:

- Synthetic Versatility : The iodine atom facilitates coupling reactions to create polymers or surfactants.

- Material Science : Used to synthesize perfluoropolyethers (PFPEs) , which lubricate aerospace components.

- Environmental Impact : As a persistent PFAS precursor, its role in generating bioaccumulative derivatives underscores ongoing regulatory scrutiny.

The compound’s hybrid structure (iodo + ether) bridges gaps between fully inert perfluorocarbons and functionalizable fluorotelomers, making it a cornerstone of industrial fluorochemistry.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11F23IO/c12-1(13,3(16,17)5(20,21)10(31,32)35)2(14,15)4(18,19)6(22,23)11(33,34)36-7(24,8(25,26)27)9(28,29)30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVDKUNLKZLJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549655 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25080-19-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) typically involves the reaction of perfluorinated alcohols with iodine-containing reagents. One common method is the reaction of perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) with iodine in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as halides or amines, under appropriate reaction conditions.

Oxidation Reactions: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygen-containing derivatives.

Reduction Reactions: The iodine atom can be reduced to form perfluorinated hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in non-polar solvents, such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: The major products include perfluorinated alkyl halides or amines.

Oxidation Reactions: The major products include perfluorinated carboxylic acids or ketones.

Reduction Reactions: The major products include perfluorinated hydrocarbons.

Scientific Research Applications

Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other perfluorinated compounds.

Biology: Employed in the study of biological membranes and as a probe for investigating protein-lipid interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants, due to its unique properties.

Mechanism of Action

The mechanism of action of Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is primarily based on its ability to interact with various molecular targets and pathways. The perfluorinated carbon chain provides high hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane

- CAS Registry Number : 25080-25-5

- Molecular Formula : C₁₁H₄F₁₉IO

- Molecular Weight : 640.023 g/mol

- Purity : ≥95% (as per commercial suppliers like Combi-Blocks and CymitQuimica) .

Structural Features :

This compound features a perfluorinated carbon backbone interrupted by an oxygen atom (oxa group) at the 9th position, a terminal iodine atom, and two methyl groups at the 10th carbon. The iodine and oxygen functionalities enhance its reactivity and polarity compared to fully perfluorinated alkanes .

Applications :

Primarily used as a fluorinated pharmaceutical intermediate, it serves as a precursor in synthesizing specialized polymers, surfactants, or bioactive molecules due to its unique combination of hydrophobicity and iodine-mediated reactivity .

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) and Analogues

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Applications |

|---|---|---|---|---|---|

| Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) | 25080-25-5 | C₁₁H₄F₁₉IO | 640.02 | Contains oxa group, dimethyl, and iodine | Pharmaceutical intermediates |

| 1H,1H,2H,2H-Perfluoro(8,8-dimethyl-1-iodo-7-oxaoctane) | 25080-24-4 | C₉H₄F₁₅IO | 528.01 | Shorter chain (C8), oxa at 7th position | Specialty surfactants |

| Perfluorodecyl iodide | 423-62-1 | C₁₀F₂₁I | 645.97 | Fully perfluorinated, no oxygen or methyl | Lubricants, coatings |

| (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate | 77758-84-0 | C₁₃H₅F₁₅IO₃S | 732.22 | Aromatic iodonium salt with sulfonate group | Photoacid generators in lithography |

| Dimethyl Perfluoro-3,6,9-Trioxaundecane-1,11-Dioate | 35910-59-9 | C₁₃H₆F₁₂O₆ | 510.16 | Multiple oxa groups, ester termini | Discontinued; historical polymer use |

Structural and Functional Differences

Chain Length and Substituents: The target compound’s C11 chain is longer than QC-3301 (C8) but shorter than higher homologues like perfluorododecyl iodide (C12) .

Oxygen vs. Fully Fluorinated Backbones :

- The oxa group enhances polarity and solubility in polar solvents, unlike fully fluorinated compounds such as perfluorodecyl iodide (CAS 423-62-1), which is highly hydrophobic .

Iodine Reactivity :

Physical and Chemical Properties

- Thermal Stability: Perfluoroalkyl iodides generally decompose above 200°C, but the oxa group may lower this threshold compared to non-oxygenated analogues .

- Solubility :

Soluble in fluorinated solvents (e.g., hexafluorobenzene) but less so than esters like dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, which has multiple oxygen atoms .

Research Findings and Trends

- Environmental Concerns :

Like all perfluoroalkyl iodides, it may degrade into persistent perfluorinated acids (e.g., PFDA, CAS 335-76-2), necessitating careful disposal . - Market Trends : The demand for fluorinated intermediates in pharmaceuticals and ion-exchange membranes (e.g., perfluoro sulfonic acids) supports its niche applications despite competition from shorter-chain alternatives .

Biological Activity

Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is a perfluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Formula: C11F23IO

Molecular Weight: 711.9848 g/mol

CAS Number: 25080-19-7

Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts distinct hydrophobic and lipophobic properties. The presence of iodine in the structure also suggests potential for biological interactions.

The biological activity of perfluorinated compounds often relates to their ability to interact with biological membranes and proteins due to their unique hydrophobicity and stability. The mechanism of action can include:

- Membrane Disruption: The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.

- Protein Interaction: The iodine atom may facilitate interactions with specific proteins or enzymes, potentially modulating their activity.

Toxicological Studies

Research has indicated that perfluorinated compounds can exhibit various toxicological effects. For instance, studies have shown that exposure to such compounds can lead to:

- Endocrine Disruption: Perfluorinated compounds have been linked to alterations in hormone levels and reproductive health.

- Cytotoxicity: Some studies report cytotoxic effects on liver and kidney cells, indicating potential risks for organ toxicity.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxic effects on human liver cells at high concentrations. |

| Study 2 | Reported endocrine-disrupting properties affecting thyroid hormone levels in animal models. |

Case Studies

-

Case Study on Reproductive Health:

A study involving animal models exposed to perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) revealed significant impacts on reproductive outcomes, including reduced fertility rates and abnormal fetal development. -

Case Study on Liver Toxicity:

In vitro studies using hepatocyte cultures showed that exposure to the compound resulted in increased levels of liver enzymes indicative of hepatotoxicity, suggesting a direct impact on liver function.

Applications in Research

Despite the potential toxicological concerns, perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is utilized in various research applications:

- Synthesis of Bioactive Molecules: The compound serves as a precursor in the synthesis of novel fluorinated pharmaceuticals.

- Imaging Techniques: Its unique properties make it suitable for use in certain imaging modalities, enhancing contrast in medical imaging.

Q & A

Q. What are the critical steps to synthesize Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) with ≥98% purity?

To achieve high purity, focus on:

- Precursor selection : Use fluorinated intermediates with controlled stoichiometry to minimize side reactions.

- Purification : Employ fractional distillation or preparative HPLC to isolate the target compound, as impurities often arise from incomplete fluorination or residual solvents .

- Quality control : Validate purity via ¹⁹F NMR and high-resolution mass spectrometry (HRMS), comparing spectral data with reference standards .

Q. What safety protocols are essential for handling this compound in the laboratory?

Key precautions include:

- Thermal stability : Store away from heat sources (≥210°C may induce decomposition) and avoid sparks/open flames due to potential exothermic reactions .

- Personal protective equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/ocular exposure.

- Waste disposal : Follow "First Category Specific Chemical Substances" regulations (e.g., Japan’s CSCL) for fluorinated waste .

Q. Which analytical techniques are optimal for characterizing its structural integrity?

Combine:

- Spectroscopy : ¹H/¹⁹F NMR to confirm fluorinated backbone and iodine substitution patterns.

- Chromatography : GC-MS or LC-HRMS to detect trace impurities (<2%) and verify molecular weight (640.023 g/mol) .

- Elemental analysis : Quantify fluorine/iodine content via combustion ion chromatography (CIC) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between theoretical and experimental degradation products?

Address discrepancies (e.g., unexpected glycolaldehyde vs. glyoxal formation) by:

- Multi-level modeling : Use M06-2X/aug-cc-pVTZ for initial pathway exploration, followed by CCSD(T) for energy refinement .

- Environmental simulation : Incorporate catalytic agents (e.g., NOx, OH radicals) into models to predict secondary reaction pathways under atmospheric conditions .

- Experimental validation : Compare computational results with FTIR/TOF-MS data from controlled oxidation experiments .

Q. What methodologies effectively assess the environmental persistence of this compound in particulate matter?

Employ:

- Size-fractionated sampling : Use cascade impactors to analyze distribution in PM₁₀/PM₂.₅, correlating with wind/deposition patterns .

- Degradation studies : Apply advanced oxidation processes (AOPs) like UV/H₂O₂ or sonolysis to quantify half-lives and identify intermediates via QTOF-MS .

- Bioaccumulation assays : Measure partition coefficients (log Kₒw) using OECD Test Guideline 117 to predict ecological mobility .

Q. How do surface properties of this compound influence its application in UV-nanoimprint lithography?

Investigate:

- Contact angle analysis : Measure hydrophobicity (θ > 120° for water) to optimize mold release in lithography resins .

- Additive compatibility : Blend with perfluoroacrylate copolymers to enhance adhesion and reduce surface tension (≤15 mN/m) .

- Pattern fidelity : Use AFM or SEM to validate nanostructure replication after etching (e.g., SiO₂ substrates) .

Q. What strategies reconcile conflicting toxicological data on perfluoroalkyl substances (PFAS) like this compound?

Mitigate contradictions by:

- Dose-response refinement : Conduct in vitro assays (e.g., hepatocyte viability) across multiple concentrations (nM–µM range).

- Isomer-specific analysis : Differentiate toxicity between linear/branched isomers using chiral chromatography .

- Meta-analysis : Aggregate data from OECD-compliant studies to identify confounding variables (e.g., exposure duration, species sensitivity) .

Methodological Challenges

Q. How can researchers optimize detection limits for trace analysis in environmental matrices?

Enhance sensitivity via:

- Preconcentration : Solid-phase extraction (SPE) with fluoro-functionalized sorbents to recover >90% from water/soil .

- Derivatization : React with pentafluorobenzyl bromide to improve GC-ECD/HRMS detectability (LOQ ≤ 0.1 ng/L) .

- Matrix-matched calibration : Use isotopically labeled analogs (e.g., ¹³C-PFAS) to correct for ionization suppression .

Q. What experimental designs address the photolytic instability of iodoperfluoroalkanes?

Implement:

- Light exclusion : Conduct reactions in amber glassware or under inert gas (Ar/N₂) to prevent UV-induced C-I bond cleavage .

- Kinetic monitoring : Track degradation in real-time using inline UV-vis or Raman spectroscopy .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit chain reactions during long-term storage .

Q. How do collaborative frameworks improve interdisciplinary PFAS research?

Foster:

- Data harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-study comparisons .

- Cross-sector partnerships : Align with agencies like ECHA or NMIJ to standardize reference materials (e.g., CRM4056-a) .

- Open-access repositories : Share spectral libraries and mechanistic insights via platforms like Pharos Project .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.